

# Spectroscopic Data of 1,4-dibromo-1,2-butadiene: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Butadiene, 1,4-dibromo-

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## Abstract

This technical guide provides a summary of predicted and theoretical spectroscopic data for the compound 1,4-dibromo-1,2-butadiene. Due to a lack of available experimental data in the public domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR) spectra, theoretical Infrared (IR) absorption frequencies, and expected Mass Spectrometry (MS) fragmentation patterns. This information is intended to assist researchers, scientists, and drug development professionals in the potential identification and characterization of this compound.

## Introduction

1,4-dibromo-1,2-butadiene is a halogenated diene with a unique allenic structure. The presence of bromine atoms and the cumulative double bonds suggest a reactive molecule with potential applications in organic synthesis. Accurate spectroscopic data is crucial for its unambiguous identification and characterization in any experimental setting. This guide aims to provide a foundational dataset of predicted spectroscopic values in the absence of experimentally determined spectra.

## Predicted Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data for 1,4-dibromo-1,2-butadiene is not currently available in peer-reviewed literature. However, computational prediction tools can provide useful estimates of  $^1\text{H}$  and  $^{13}\text{C}$  chemical shifts. The data presented below is based on widely accepted NMR prediction algorithms.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for 1,4-dibromo-1,2-butadiene

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
H1	5.8 - 6.2	Triplet	2 - 4
H4	3.9 - 4.3	Doublet of triplets	2 - 4, 6 - 8

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for 1,4-dibromo-1,2-butadiene

Carbon	Predicted Chemical Shift (ppm)
C1	75 - 85
C2	200 - 210
C3	90 - 100
C4	30 - 40

## Infrared (IR) Spectroscopy

Experimental IR spectra for 1,4-dibromo-1,2-butadiene have not been reported. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Theoretical Infrared (IR) Absorption Frequencies for 1,4-dibromo-1,2-butadiene

Functional Group	Vibration Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C=C=C	Asymmetric stretch	1950 - 2000	Medium
C-H (vinyl)	Stretch	3000 - 3100	Medium
C-H	Bend	1300 - 1400	Medium
C-Br	Stretch	515 - 690	Strong

## Mass Spectrometry (MS)

An experimental mass spectrum for 1,4-dibromo-1,2-butadiene is not available. However, the expected fragmentation pattern can be predicted based on the molecular structure. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (<sup>19</sup>Br and <sup>81</sup>Br are in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Fragmentation for 1,4-dibromo-1,2-butadiene

m/z Value	Ion	Comments
210, 212, 214	[C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub> ] <sup>+</sup>	Molecular ion peak with characteristic isotopic pattern for two bromine atoms.
131, 133	[C <sub>4</sub> H <sub>4</sub> Br] <sup>+</sup>	Loss of one bromine atom.
53	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of two bromine atoms.

## Methodologies

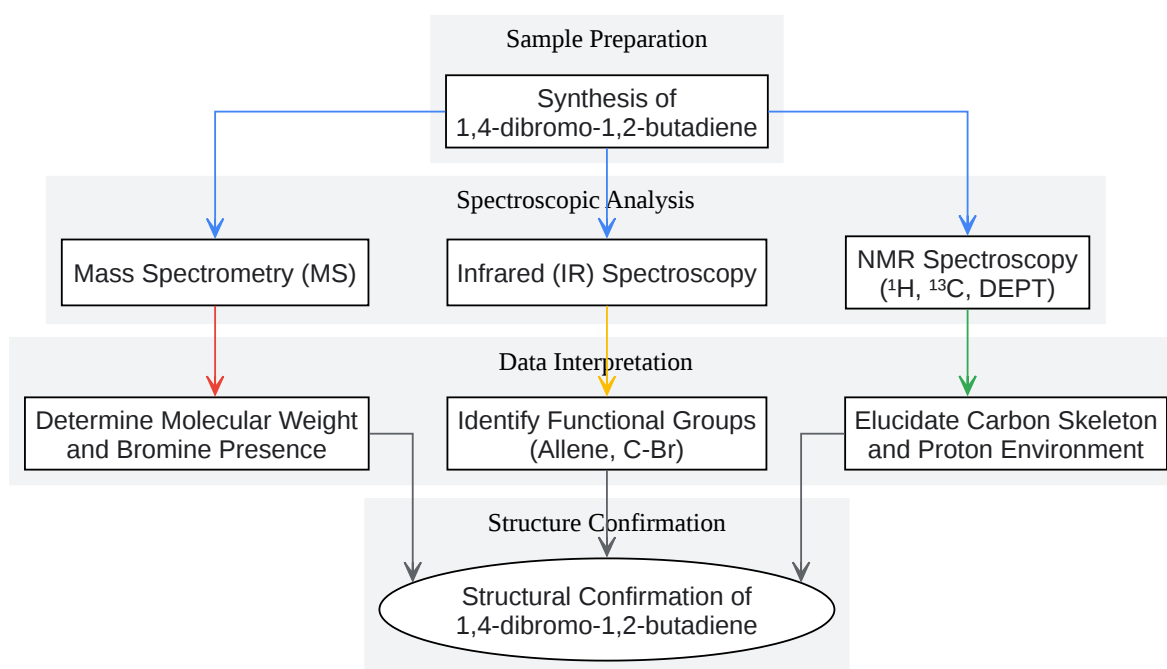
The data presented in this guide are not derived from experimental measurements but are based on computational predictions and theoretical principles.

- NMR Spectra Prediction: The <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts were predicted using online NMR prediction engines that employ a combination of machine learning algorithms and database comparisons of similar chemical structures.

- IR Frequency Analysis: The expected IR absorption frequencies were determined by referencing standard correlation tables for the characteristic vibrations of allenic and haloalkane functional groups.[1]
- MS Fragmentation Analysis: The predicted mass spectrum fragmentation is based on established principles of mass spectrometry, including the known fragmentation pathways of bromoalkenes and the natural isotopic abundance of bromine.[2][3]

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification of 1,4-dibromo-1,2-butadiene, should a sample become available.



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